molecular formula C12H17NO5 B11820624 3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid

3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid

Katalognummer: B11820624
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: VUCOSHMZTGQNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid is a compound that belongs to the class of aromatic amino acids. It is characterized by the presence of an amino group and three methoxy groups attached to a benzene ring, along with a propanoic acid side chain. This compound is found in certain herbs and spices, such as Piper longum and Piper retrofractum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce halogens or nitro groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Amino-3,4,5-trimethoxyphenyl)propanoic acid is unique due to the presence of both an amino group and three methoxy groups on the benzene ring, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H17NO5

Molekulargewicht

255.27 g/mol

IUPAC-Name

3-(2-amino-3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO5/c1-16-8-6-7(4-5-9(14)15)10(13)12(18-3)11(8)17-2/h6H,4-5,13H2,1-3H3,(H,14,15)

InChI-Schlüssel

VUCOSHMZTGQNTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C(=C1)CCC(=O)O)N)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.